1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid
Description
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid is a bicyclic organic compound featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and a piperidine ring with a carboxylic acid substituent at the 2-position. This structure combines the conformational rigidity of the pyrrolidine-piperidine framework with the Boc group’s stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-7-11(10-16)17-8-5-4-6-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMZJDBCLQNGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of 6-Oxoamino Acids
Adapting methodologies from Davis et al., 6-oxoamino acids undergo reductive cyclization to form piperidine-2-carboxylic acid derivatives:
Steps :
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Prepare 6-oxoamino acid precursor via conjugate addition of organozinc reagents to enones.
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Reduce the ketone to an amine using LiAlH4 or catalytic hydrogenation.
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Cyclize under acidic conditions (HCl, 6 N) to form the piperidine ring.
Example :
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Substrate : 6-Oxoamino acid derived from L-serine
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Reduction : Pd/C, H₂, 50 psi, 25°C
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Cyclization : HCl (6 N), reflux, 8 hours
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Yield : 78%
Organometallic Cyclization
Copper-catalyzed coupling of β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene forms 5-methylene piperidines, which are hydrogenated to saturated piperidines:
Procedure :
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React β-aminoalkyl zinc iodide (1.0 eq) with 3-chloro-2-(chloromethyl)prop-1-ene (1.2 eq) in THF.
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Add CuI (10 mol%) and stir at −20°C for 2 hours.
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Cyclize with NaH (2.0 eq) at 0°C.
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Hydrogenate the 5-methylene intermediate using Pd/C (10%) in EtOAc.
Yield : 55–85% (cyclization), 90–95% (hydrogenation)
Coupling Pyrrolidine and Piperidine Moieties
Nucleophilic Substitution
A Boc-protected pyrrolidine-3-yl methanesulfonate undergoes SN2 reaction with piperidine-2-carboxylic acid derivatives:
Reaction Conditions :
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Nucleophile : Piperidine-2-carboxylate (K salt)
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Electrophile : Pyrrolidine-3-yl mesylate
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Solvent : DMF, 80°C, 24 hours
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Base : K₂CO₃
Yield : 65–70%
Side Products : Elimination (10–15%) due to steric hindrance.
Palladium-Catalyzed Cross-Coupling
Heck or Suzuki-Miyaura reactions install the pyrrolidine substituent post-cyclization:
Example :
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Synthesize 2-vinylpiperidine-2-carboxylic acid via Heck reaction.
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Hydrogenate the double bond to achieve cis/trans isomerism.
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Couple with Boc-pyrrolidine-3-boronic acid under Suzuki conditions.
Catalyst : Pd(PPh₃)₄ (5 mol%)
Yield : 60–75%
Stereochemical Control and Optimization
Hydrogenation Stereoselectivity
Hydrogenation of unsaturated intermediates (e.g., 5-methylene piperidines) produces diastereomers. Boc-protected substrates exhibit lower stereoselectivity compared to TFA-protected analogs:
| Protecting Group | Diastereomeric Ratio (cis:trans) |
|---|---|
| Boc | 1.5:1 |
| TFA | 4:1 |
Recommendation : Use TFA for higher selectivity, followed by Boc reprotection.
Chiral Auxiliaries
Enantiomerically pure piperidines are synthesized using Sharpless asymmetric dihydroxylation (AD) on 1,6-heptadiene, followed by cyclization:
Steps :
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AD reaction to install diol stereocenters.
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Epoxidation and reduction to form piperidine precursors.
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Cyclization under acidic conditions.
Yield : 70–80%
ee : >95%
Chemical Reactions Analysis
Types of Reactions
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
Boc-pyrrolidine-piperidine carboxylic acid serves as a versatile intermediate in the synthesis of bioactive compounds. Its ability to act as a carboxylic acid derivative allows for the formation of amide bonds, which are essential in drug design. The incorporation of this compound into drug candidates can enhance pharmacological profiles by improving solubility and bioavailability.
Case Study:
In a study focused on developing new analgesics, researchers utilized Boc-pyrrolidine-piperidine carboxylic acid as a key intermediate. The compound facilitated the synthesis of novel piperidine derivatives that exhibited potent activity against pain receptors, demonstrating its utility in creating effective analgesic agents .
PROTAC Development
Targeted Protein Degradation:
The compound has been identified as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to target specific proteins for degradation by the ubiquitin-proteasome system. The rigidity provided by Boc-pyrrolidine-piperidine carboxylic acid aids in optimizing the three-dimensional orientation necessary for effective ternary complex formation.
Research Findings:
A recent publication highlighted the use of Boc-pyrrolidine-piperidine carboxylic acid in synthesizing bifunctional PROTACs that successfully targeted cancer-related proteins, leading to significant tumor reduction in preclinical models . This underscores its potential in cancer therapy.
Synthesis of Complex Organic Molecules
Building Block for Synthesis:
This compound is also employed as a building block in the synthesis of more complex organic molecules due to its functional groups that can be readily modified. Its structure allows for various chemical transformations, making it an essential component in synthetic organic chemistry.
Example Applications:
- Synthesis of Peptides: The presence of both piperidine and pyrrolidine rings enables the formation of peptide bonds, facilitating the development of peptide-based therapeutics.
- Modification of Natural Products: Researchers have successfully used Boc-pyrrolidine-piperidine carboxylic acid to modify natural products, enhancing their biological activity or altering their pharmacokinetic properties .
Chemical Research and Development
Analytical Applications:
In addition to its synthetic applications, Boc-pyrrolidine-piperidine carboxylic acid has been utilized in various analytical methods, including chromatography and mass spectrometry, to study reaction mechanisms and compound stability.
Future Directions:
Ongoing research is exploring further modifications of this compound to enhance its efficacy and broaden its application scope within medicinal chemistry and material sciences.
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc groups protect the functional groups during reactions, allowing for selective modifications. The compound can act as a precursor to more active molecules, which interact with enzymes or receptors in biological systems. The exact pathways depend on the specific application and the target molecules involved.
Comparison with Similar Compounds
Positional Isomerism
- The target compound’s carboxylic acid at the piperidine-2-position distinguishes it from analogs like piperidine-4-carboxylic acid () or piperidine-3-carboxylic acid (). This positional difference impacts hydrogen-bonding networks and steric interactions in drug-target binding .
- Example : Piperidine-2-carboxylic acid derivatives often exhibit stronger acidity (pKa ~3.5) compared to piperidine-4-carboxylic acid (pKa ~4.2), influencing solubility and bioavailability .
Substituent Effects
- Phenyl vs. Pyrrolidinyl Groups : Compounds like 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid () introduce aromaticity, enhancing π-π stacking interactions but reducing solubility (clogP = 2.8 vs. 1.9 for the target compound) .
- Boc Group Stability : All listed compounds utilize the Boc group for amine protection, but its placement on pyrrolidine (vs. piperidine) alters steric hindrance during coupling reactions .
Physicochemical Properties
- LogP and Solubility : The target compound’s estimated logP (~1.9) is lower than phenyl-substituted analogs (logP ~2.8), suggesting improved aqueous solubility. This is critical for oral drug candidates .
- Thermal Stability : Boc-protected compounds generally decompose above 200°C, but derivatives with rigid frameworks (e.g., piperidine-2-carboxylic acid) show enhanced thermal stability compared to flexible analogs like 2-(1-Boc-pyrrolidin-3-yl)acetic acid .
Biological Activity
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid (often abbreviated as Boc-Pyrrolidine-Piperidine) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related studies.
- Molecular Formula : C₁₅H₂₆N₂O₄
- Molecular Weight : 298.378 g/mol
- CAS Number : 1440535-47-6
The biological activity of Boc-Pyrrolidine-Piperidine is largely attributed to its interaction with various biological targets, particularly enzymes involved in metabolic processes. Research indicates that compounds with similar structures can act as enzyme inhibitors, potentially influencing pathways related to cardiovascular diseases and cancer.
Enzyme Inhibition
Recent studies have highlighted the inhibition of specific enzymes such as ADAMTS7, which is implicated in atherosclerosis. For instance, a study demonstrated that derivatives of piperidine compounds exhibited varying degrees of inhibition against ADAMTS7, indicating the potential for Boc-Pyrrolidine-Piperidine to modulate proteolytic activity in cardiovascular contexts .
Biological Activity Data
The following table summarizes the inhibitory activity of related compounds against ADAMTS7 and ADAMTS5, providing insight into the potential efficacy of Boc-Pyrrolidine-Piperidine:
| Compound | ADAMTS7 (Ki nM) | ADAMTS5 (Ki nM) |
|---|---|---|
| Compound 1 | 50 ± 20 | 3.0 ± 1.1 |
| Compound 2 | 380 ± 10 | 3.0 ± 0.6 |
| Compound 3 | 40 ± 10 | 6.0 ± 1.0 |
| Compound 4 | 220 ± 80 | 9.0 ± 1.0 |
| EDV33 | 70 ± 10 | 10 ± 0.1 |
Data are presented as average ± SEM; n = 3 .
Case Studies and Research Findings
Case Study: Cardiovascular Implications
A study explored the role of piperidine derivatives in modulating cardiovascular risk factors through enzyme inhibition. It was found that certain derivatives could effectively reduce the activity of ADAMTS7, thereby potentially decreasing the progression of atherosclerosis .
Case Study: Cancer Therapeutics
Another research effort focused on using similar piperidine compounds as part of a broader strategy to develop targeted cancer therapies. The compounds were evaluated for their ability to reverse epigenetic silencing in cancer cells, showcasing their potential utility in oncology .
Q & A
Basic Questions
What are the standard synthetic routes for preparing 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid?
The synthesis typically involves multi-step protocols using palladium-catalyzed cross-coupling or Boc-protection strategies. For example:
- Step 1 : Boc-protection of pyrrolidine derivatives using tert-butyl XPhos and palladium diacetate under inert atmosphere (40–100°C, 5.5 hours) .
- Step 2 : Coupling with piperidine-2-carboxylic acid derivatives via cesium carbonate-mediated reactions .
- Final Deprotection : Acidic hydrolysis (HCl/water, 93–96°C, 17 hours) to remove Boc groups .
Note: Yields vary depending on reaction scale and purification methods.
What purification methods are recommended for isolating this compound?
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediates .
- Recrystallization : For final products, recrystallization from tert-butyl alcohol or acetonitrile improves purity (>95%) .
- Acid-Base Extraction : Utilize aqueous HCl washes to remove unreacted amines, followed by neutralization .
Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm stereochemistry and Boc-group integrity (e.g., tert-butyl signals at δ 1.4–1.5 ppm in H NMR) .
- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 319.4 for CHNO) .
- Melting Point Analysis : Compare observed values (e.g., 162–166°C) to literature data .
Advanced Research Questions
How can researchers ensure enantiomeric purity during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials, such as (2S,4R)-pyrrolidine derivatives, to control stereochemistry .
- Chiral HPLC : Monitor enantiomeric excess (ee) using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- Asymmetric Catalysis : Employ palladium catalysts with chiral ligands (e.g., BINAP) for stereoselective coupling .
How should stability issues be addressed under varying pH conditions?
- Acidic Conditions : Boc groups hydrolyze rapidly in HCl (>90°C), necessitating strict temperature control during deprotection .
- Basic Conditions : Avoid prolonged exposure to strong bases (e.g., KCO), which may degrade the piperidine ring .
- Storage : Store at –20°C under nitrogen to prevent oxidation or hydrolysis .
How can contradictory yield data from different synthetic protocols be resolved?
- Root Cause Analysis :
What experimental designs are recommended for evaluating biological activity in vivo?
- Dosing Preparation : Adjust formulations based on solubility (e.g., DMSO/PBS mixtures) and animal weight (e.g., 20–25 g mice) .
- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes, NADPH cofactors) .
- Toxicity Screening : Follow OSHA guidelines for acute oral toxicity (Category 4, LD > 300 mg/kg) .
What strategies mitigate hazards during large-scale handling?
- PPE Requirements : Wear nitrile gloves, safety goggles, and NIOSH-approved respirators to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., tert-butanol) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal via licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
